

Application Notes and Protocols for Plant Hormone Analysis Using Internal Standards

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Compound of Interest

Compound Name: Methyl 2-(1H-indol-3-yl)acetate-d5

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Introduction

The precise quantification of plant hormones is critical for understanding various aspects of plant growth, development, and response to environmental stimuli. These phytohormones, active at very low concentrations, present a significant analytical challenge due to their low abundance and the complexity of plant matrices. The use of stable isotope-labeled internal standards is a widely accepted and robust method to ensure accuracy and precision in quantification by compensating for sample loss during extraction and purification, as well as for matrix effects during analysis.^{[1][2]} This document provides detailed protocols for the sample preparation of major classes of plant hormones—auxins, cytokinins, abscisic acid (ABA), gibberellins (GAs), jasmonic acid (JA), and salicylic acid (SA)—using internal standards, primarily for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A generalized workflow for plant hormone analysis involves tissue harvesting and freezing, homogenization, addition of internal standards, extraction, purification, and finally, analysis.^{[1][3]} It is crucial to keep the plant material frozen during homogenization to prevent enzymatic degradation of the target analytes.^{[4][5]}

Sample Collection and Homogenization

- Harvest plant tissue (typically 20-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3][5][6] Store samples at -80°C until extraction.
- For homogenization, place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small stainless steel or ceramic beads.[5][7][8]
- Homogenize the tissue using a bead beater or tissue lyser for 1-2 minutes at a frequency of 25-30 Hz until a fine powder is obtained.[5][7] Keep the samples cold during this process.[4]

Extraction

The choice of extraction solvent is critical for efficient recovery of plant hormones.[1] Methanol-based solvents are commonly used.[4][9][10]

- To the homogenized plant powder, add 1 mL of a pre-chilled (-20°C) extraction solvent. A commonly used solvent is a mixture of methanol, water, and formic acid (15:4:1, v/v/v) or 80% acetonitrile with 1% acetic acid.[5][10][11]
- Simultaneously, add a known amount of a stable isotope-labeled internal standard mixture. The internal standards should correspond to the hormones being analyzed (e.g., d6-ABA, d5-IAA, d5-JA, d4-SA).[6][12][13][14]
- Vortex the mixture thoroughly for 10-30 seconds.[5][6]
- Incubate the mixture at 4°C for 30 minutes with shaking.
- Centrifuge the extract at 16,000 x g for 10 minutes at 4°C.[5][6]
- Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[13]

Purification using Solid-Phase Extraction (SPE)

Purification is essential to remove interfering substances from the crude extract.[1][4] Solid-phase extraction (SPE) is a widely used technique for this purpose.[5][15][16][17] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties are particularly effective for purifying a broad range of hormones.[9][18]

- Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.[\[5\]](#)[\[19\]](#)
- Redissolve the remaining aqueous extract in 1 mL of 1% acetic acid.[\[5\]](#)[\[16\]](#)
- Condition an Oasis MCX SPE cartridge (or a similar mixed-mode C18/cation-exchange cartridge) by sequentially passing 1 mL of methanol followed by 1 mL of 1% acetic acid.[\[5\]](#)[\[16\]](#)[\[18\]](#)
- Load the redissolved sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[\[5\]](#)[\[16\]](#)
- Elute the acidic hormones (e.g., ABA, auxins, GAs, JA, SA) with 2 mL of 80% acetonitrile containing 1% acetic acid.[\[5\]](#)
- For cytokinins, which are basic, after the acidic hormone elution, wash the cartridge with 1 mL of methanol and then elute the cytokinins with 2 mL of 0.5 M ammonium hydroxide in 60% methanol.[\[19\]](#)
- Evaporate the eluate(s) to dryness under nitrogen or in a vacuum concentrator.
- Reconstitute the dried residue in a small volume (e.g., 50-100 μ L) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol).[\[19\]](#)

Data Presentation

The use of internal standards allows for accurate quantification of endogenous hormone levels. The concentration of each hormone is calculated by comparing the peak area of the endogenous hormone to the peak area of its corresponding stable isotope-labeled internal standard.

Table 1: Commonly Used Stable Isotope-Labeled Internal Standards

Plant Hormone Class	Internal Standard Examples
Absciscic Acid (ABA)	d6-Absciscic Acid (d6-ABA)[6]
Auxins	13C6-Indole-3-acetic acid (13C6-IAA), d5-Indole-3-acetic acid (d5-IAA)[3][6][20]
Cytokinins	d5-trans-Zeatin, d3-Dihydrozeatin, d6-Isopentenyladenine[5][21]
Gibberellins (GAs)	d2-GA1, d2-GA4
Jasmonic Acid (JA)	d5-Jasmonic acid (d5-JA), Dihydrojasmonic acid[6][22]
Salicylic Acid (SA)	d4-Salicylic acid (d4-SA), d6-Salicylic acid[6][22]

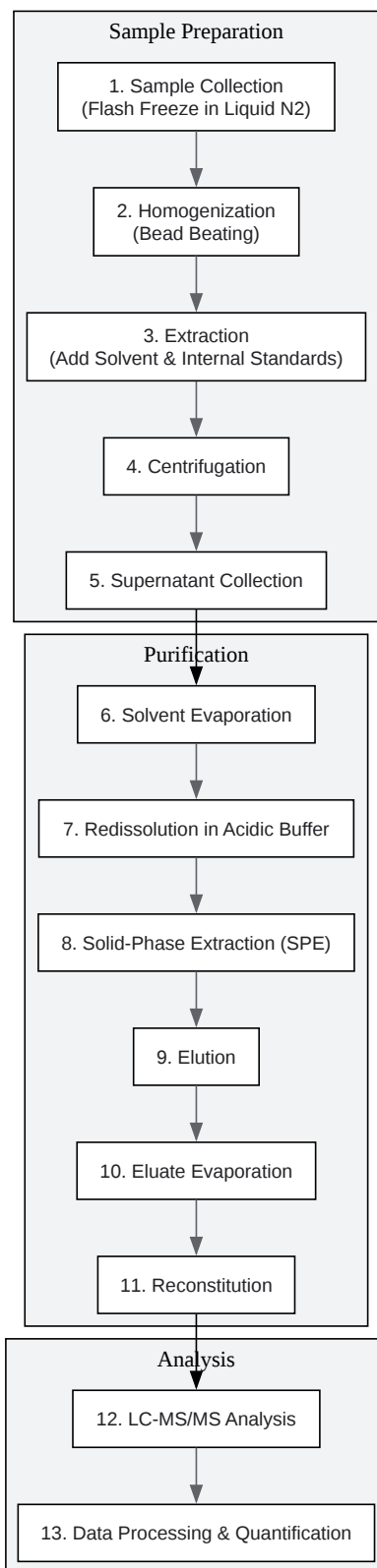
Table 2: Representative Quantitative Data from Plant Hormone Analysis

Hormone	Plant Material	Concentration Range	Method	Reference
Jasmonic Acid	Poplar Leaves	2.6 µg/g FW	LC-MS/MS	[12]
Methyl Jasmonate	Poplar Leaves	1.3 µg/g FW	LC-MS/MS	[12]
Salicylic Acid	Poplar Leaves	31.0 µg/g FW	LC-MS/MS	[12]
Absciscic Acid	Brassica napus seeds	292 - 23300 pmol/g DW	LC-MS/MS	[13]
Dihydrophaseic Acid	Brassica napus valves	up to 97300 pmol/g DW	LC-MS/MS	[13]
Indole-3-acetic acid	Arabidopsis	0.1-1 pg/g FW (LOQ)	LC-MS/MS	[23]

FW: Fresh Weight, DW: Dry Weight, LOQ: Limit of Quantification

Visualizations

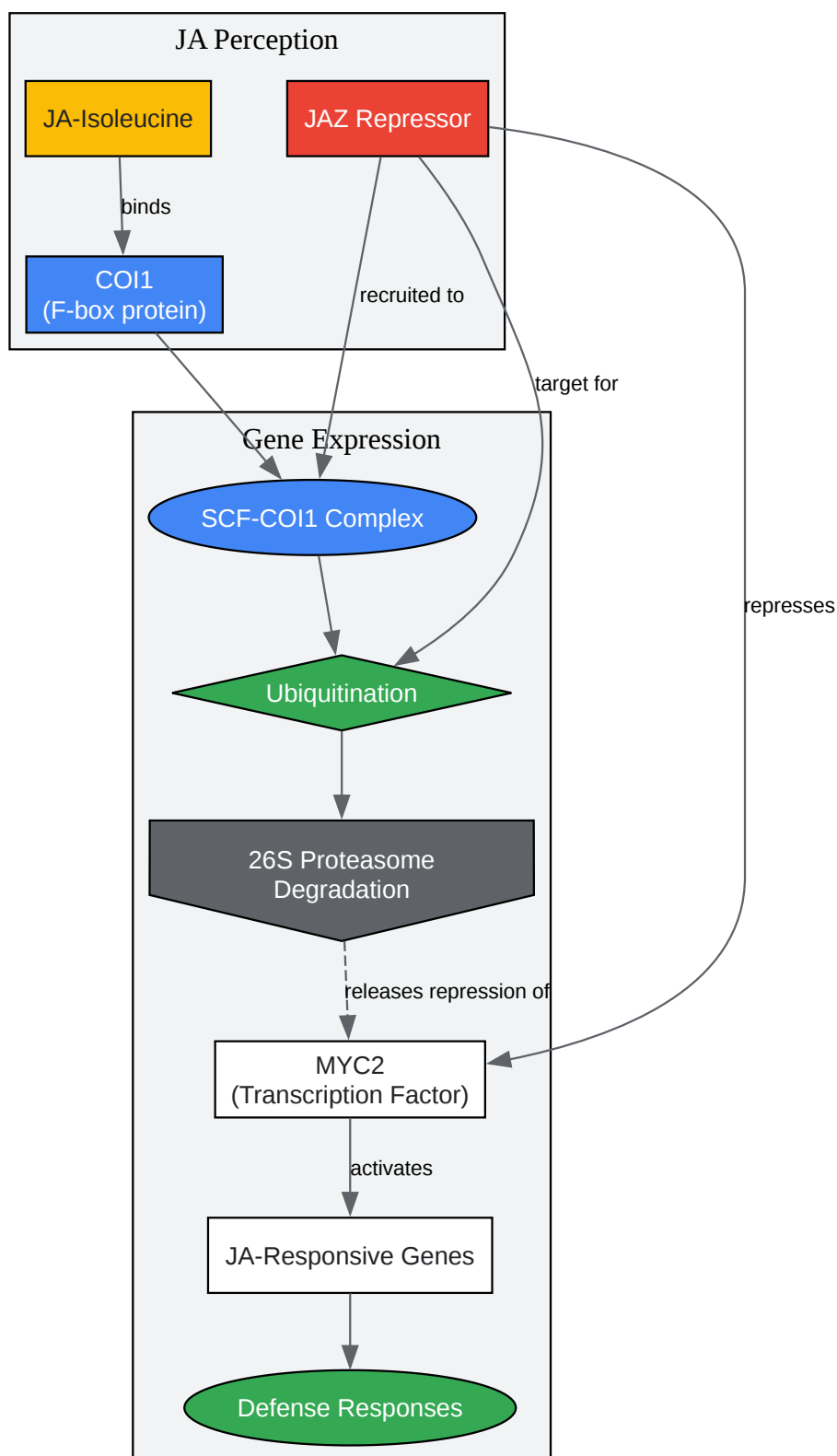
Experimental Workflow



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Caption: Experimental workflow for plant hormone analysis.

Jasmonic Acid Signaling Pathway



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Caption: Simplified jasmonic acid signaling pathway.

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